molecular formula C10H9FO B8174894 4-Ethoxy-2-ethynyl-1-fluorobenzene

4-Ethoxy-2-ethynyl-1-fluorobenzene

Cat. No.: B8174894
M. Wt: 164.18 g/mol
InChI Key: PGOSKNZOUYZCBC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-ethynyl-1-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of an ethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethynyl-1-fluorobenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group and an ethynyl group are introduced to a fluorobenzene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution occurs .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethynyl-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-Ethoxy-2-ethynyl-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynyl-2-fluorobenzene
  • 4-Ethoxy-2-fluorobenzene
  • 2-Ethynyl-1-fluorobenzene

Uniqueness

4-Ethoxy-2-ethynyl-1-fluorobenzene is unique due to the combination of its ethoxy, ethynyl, and fluorine substituents. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

4-ethoxy-2-ethynyl-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOSKNZOUYZCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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